(7aR)-3-(4-ethoxyphenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one
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Overview
Description
(7aR)-3-(4-ethoxyphenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one is a complex organic compound that belongs to the class of imidazo[1,5-c][1,3]thiazoles This compound is characterized by its unique structure, which includes a thioxotetrahydroimidazo[1,5-c][1,3]thiazole core with ethoxyphenyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7aR)-3-(4-ethoxyphenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one typically involves multi-component reactions. One common method involves the reaction of ketones, aldehydes, ammonium salts, and elemental sulfur under metal-free conditions . This approach is advantageous due to its simplicity and the availability of starting materials. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microreactor technology can enhance the efficiency and scalability of the synthesis process . These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(7aR)-3-(4-ethoxyphenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(7aR)-3-(4-ethoxyphenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (7aR)-3-(4-ethoxyphenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (7aR)-3-(4-methoxyphenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one
- (7aR)-3-(4-chlorophenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one
Uniqueness
(7aR)-3-(4-ethoxyphenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C19H18N2O2S2 |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
(7aR)-3-(4-ethoxyphenyl)-6-phenyl-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one |
InChI |
InChI=1S/C19H18N2O2S2/c1-2-23-15-10-8-13(9-11-15)18-21-16(12-25-18)17(22)20(19(21)24)14-6-4-3-5-7-14/h3-11,16,18H,2,12H2,1H3/t16-,18?/m0/s1 |
InChI Key |
MPDDKPHLUUHKJM-ATNAJCNCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2N3[C@@H](CS2)C(=O)N(C3=S)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2N3C(CS2)C(=O)N(C3=S)C4=CC=CC=C4 |
Origin of Product |
United States |
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